molecular formula C15H11Cl3N2O2 B2534225 2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide CAS No. 861207-71-8

2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B2534225
CAS No.: 861207-71-8
M. Wt: 357.62
InChI Key: XIRVHSUZWFUNSJ-UFWORHAWSA-N
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Description

2,4-Dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide is a Schiff base derivative synthesized via condensation of 2,4-dichlorobenzohydrazide with 3-chloro-4-methoxybenzaldehyde. The compound features a benzohydrazide core substituted with chlorine atoms at positions 2 and 4, while the hydrazone moiety is linked to a 3-chloro-4-methoxyphenyl group. The (1E) configuration confirms the trans arrangement of the imine (C=N) bond . Its structural stability is supported by spectral characterization (¹H NMR, ¹³C NMR) and crystallographic studies in related analogs .

Properties

IUPAC Name

2,4-dichloro-N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N2O2/c1-22-14-5-2-9(6-13(14)18)8-19-20-15(21)11-4-3-10(16)7-12(11)17/h2-8H,1H3,(H,20,21)/b19-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRVHSUZWFUNSJ-UFWORHAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzohydrazide and 3-chloro-4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. Upon completion, the product is isolated by filtration and recrystallized from ethanol to obtain pure crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2,4-dichloro-N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzohydrazide and sulfonohydrazide derivatives, focusing on substituent effects, synthesis, crystallography, and bioactivity.

Structural Variations and Substituent Effects
Compound Name Substituents on Benzohydrazide Substituents on Aldehyde Key Structural Features Reference
Target Compound 2,4-dichloro 3-chloro-4-methoxy Dichlorinated benzohydrazide; methoxy and chloro on phenyl ring
2,4-Dihydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide 2,4-dihydroxy 4-hydroxy-3-methoxy Hydroxyl groups enhance hydrogen bonding; methoxy improves solubility
4-Chloro-N′-[(1E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide 4-chloro 5-chloro-2-hydroxy Chloro and hydroxy groups facilitate coordination with metal ions (e.g., Sn)
N-[(3-Chloro-4-Methoxyphenyl)Methylidene]-2,4,6-Trimethylbenzenesulfonohydrazide 2,4,6-trimethyl (sulfonohydrazide) 3-chloro-4-methoxy Sulfonyl group increases thermal stability; low synthesis yield (3%)
3-Methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide 3-methoxy 3-bromo-5-chloro-2-hydroxy Bromo and chloro substituents enhance antibacterial activity

Key Observations :

  • Halogen Substitution : Chlorine atoms at positions 2,4 (target compound) vs. 4 () influence electronic properties and steric effects. Dichloro analogs exhibit stronger intermolecular interactions (e.g., halogen bonding) .
  • Hydroxy/Methoxy Groups : Hydroxy substituents () promote hydrogen bonding, whereas methoxy groups (target compound) enhance lipophilicity and membrane permeability .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) reduce reaction rates, while electron-donating groups (e.g., OH, OCH₃) improve yields .
  • Steric bulk (e.g., 2,4,6-trimethyl in ) significantly lowers yields.
Crystallographic and Supramolecular Features
Compound Crystal System Hydrogen Bonding Notable Interactions Reference
Target Compound (analog) Monoclinic (Pbc2) Amide-N–H···O(carbonyl) Zig-zag chains via π-π stacking
4-Chloro-N′-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide Triclinic (P1) O–H···N(imine), C–H···O Layered packing via parallel carbonyl-π interactions
(2-FC₆H₄CH₂)₂Sn(L1) (organotin complex) Monoclinic (C2/c) Sn–O, Sn–N coordination Incomplete substitution in Sn derivatives due to steric effects

Key Observations :

  • The target compound’s dichloro substitution likely induces dense molecular packing via Cl···Cl interactions, as seen in dichloro analogs .
  • Methoxy groups (e.g., 3-ethoxy-2-hydroxy in ) contribute to layered supramolecular architectures through C–H···O bonds .

Key Observations :

  • Halogenated benzohydrazides (Cl, Br) exhibit enhanced bioactivity due to increased electrophilicity and membrane penetration .

Biological Activity

2,4-Dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dichloro substitution on the benzene ring and a methoxy group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12Cl2N2O\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}

This structure includes:

  • Two chlorine atoms
  • A methoxy group
  • A hydrazone linkage

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzohydrazide derivatives, including this compound. The compound has shown promising results against various pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Benzohydrazide Derivatives

CompoundBacterial Strains TestedInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
This compoundS. aureus, E. coli15-2550-100 µg/mL
Other BenzohydrazidesVarious10-3020-80 µg/mL

The above data indicates that the compound exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

Research has also highlighted the potential anticancer properties of hydrazone derivatives. The mechanism often involves the induction of apoptosis in cancer cells.

Case Study: Anticancer Effects
In a study focusing on various hydrazone derivatives, including the one , it was found that treatment with these compounds resulted in significant cytotoxicity against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported to be in the micromolar range.

Table 2: Cytotoxicity of Hydrazone Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-715
Other HydrazonesVarious10-30

The results suggest that this compound could be a candidate for further development as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. Studies suggest that it may inhibit specific enzymes involved in cell proliferation or induce oxidative stress leading to cell death.

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